2-Fluoro-1-(methoxymethoxy)-4-methylbenzene
Description
2-Fluoro-1-(methoxymethoxy)-4-methylbenzene is a fluorinated aromatic compound featuring a methoxymethoxy (-OCH2OCH3) protective group at the 1-position, a fluorine atom at the 2-position, and a methyl group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its synthesis involves selective functionalization via halogenation and protection/deprotection strategies. For instance, Zhang et al. (2020) reported a method where 4-difluoro-1-(methoxymethoxy)benzene reacts with sec-butyllithium in THF at −75 °C, yielding intermediates that are further brominated to generate derivatives like 2-chloro-1,3-difluoro-4-methoxymethoxybenzene (82% yield) .
The methoxymethoxy group enhances solubility in polar solvents while maintaining stability under mild reaction conditions, making the compound versatile for subsequent functionalization. Its fluorine substituent contributes to electronic effects, influencing reactivity in cross-coupling and nucleophilic substitution reactions.
Properties
IUPAC Name |
2-fluoro-1-(methoxymethoxy)-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7-3-4-9(8(10)5-7)12-6-11-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOACCGXATHKBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCOC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Schiemann reaction, which involves the diazotization of an aromatic amine followed by fluorination using a fluorinating agent such as tetrafluoroboric acid . The methoxymethoxy group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The methoxymethoxy group is typically introduced in a separate step, and the overall process may involve multiple purification stages to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(methoxymethoxy)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the methoxymethoxy group, to yield the corresponding alcohol.
Common Reagents and Conditions
Fluorination: Tetrafluoroboric acid or other fluorinating agents.
Substitution: Nucleophiles such as hydroxide or amine groups.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products with different functional groups replacing the fluorine atom.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
2-Fluoro-1-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene involves its interactions with various molecular targets. The fluorine atom enhances the compound’s stability and resistance to metabolic degradation, while the methoxymethoxy group can participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
a) 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene
b) 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
- Structure : Bromine replaces fluorine at the 2-position.
- Synthesis: Bromination of the parent phenol derivative using N-bromosuccinimide (NBS) in acetonitrile, achieving high yields (e.g., 84% for 2-bromo-3-fluoro-4-methylphenol in ) .
- Reactivity : Bromine’s larger atomic radius and polarizability make it more reactive in Suzuki-Miyaura couplings compared to fluorine.
- Physical Properties : Higher molecular weight (265.1 g/mol vs. 200.2 g/mol for the fluoro analogue) influences melting points and chromatographic behavior .
Analogues with Different Protective Groups
a) 1-Fluoro-4-methoxybenzene
b) 4-Benzyloxy-2-bromo-1-methoxybenzene
- Structure : Benzyloxy (-OBn) replaces methoxymethoxy at the 1-position.
- Synthesis: Involves benzylation of phenolic intermediates, requiring harsher deprotection conditions (e.g., hydrogenolysis) compared to acid-labile methoxymethoxy groups.
- Stability : Benzyloxy offers superior stability under basic conditions but complicates purification due to higher lipophilicity .
Complex Derivatives with Additional Functional Groups
a) 2-Chloro-1-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]-4-methoxybenzene
- Structure : Features a bis-aryl ether linkage and multiple methoxy groups.
- Applications : Acts as a precursor in polymer chemistry and ligand design, leveraging its rigid aromatic backbone .
- Challenges : Increased steric bulk reduces reaction rates in cross-couplings compared to simpler analogues.
Comparative Data Tables
Table 1. Substituent Effects on Physical and Chemical Properties
Biological Activity
2-Fluoro-1-(methoxymethoxy)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom, a methoxymethoxy group, and a methyl group. Its unique structural features make it a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, potential pharmacological effects, and ongoing research efforts.
The molecular formula of 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene is . The presence of the fluorine atom enhances the compound's stability and reactivity, while the methoxymethoxy group contributes to its solubility and potential interactions with biological systems.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.21 g/mol |
| Functional Groups | Fluorine, methoxymethoxy, methyl |
Biological Activity
Preliminary studies suggest that 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene may exhibit significant pharmacological effects due to its structural characteristics. The fluorine atom may enhance metabolic stability, while the methoxymethoxy group could facilitate interactions with biological targets such as enzymes or receptors.
The compound's mechanism of action is thought to involve:
- Enzyme Interaction : Potential inhibition or activation of specific enzymes.
- Receptor Binding : Possible interaction with various receptors that could modulate biological pathways.
Case Studies and Research Findings
Research into the biological activity of 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene is ongoing, with several studies focusing on its interactions with biological molecules.
- Pharmacokinetic Properties : Studies indicate that compounds similar to 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene often show improved pharmacokinetic properties. The incorporation of fluorine can enhance bioavailability and reduce metabolic degradation.
- Therapeutic Applications : The compound is being explored for potential use in drug development, particularly in designing molecules that can effectively target specific diseases.
- Comparative Studies : A comparative analysis with structurally similar compounds shows that 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene has unique properties that may confer advantages in therapeutic applications.
Table 2: Comparison with Similar Compounds
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| 1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene | 0.89 | Contains a methyl group instead of a methoxymethyl group. |
| 4-Fluoro-1-methoxy-2-methylbenzene | 0.84 | Features an aldehyde functional group instead of methoxymethyl. |
| 5-Fluoro-2-methoxybenzaldehyde | 0.84 | Exhibits an aldehyde functional group instead of methoxymethyl. |
Future Research Directions
Ongoing research aims to elucidate the precise mechanisms through which 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene interacts with biological systems. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacological effects and safety profile in living organisms.
- Structure-Activity Relationship (SAR) : Further exploration of how modifications to the compound's structure affect its biological activity.
- Target Identification : Determining specific enzymes or receptors that interact with this compound could lead to new therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
